![molecular formula C18H18FN3O3S2 B2509626 N-[4-[[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide CAS No. 868216-78-8](/img/structure/B2509626.png)
N-[4-[[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide is a useful research compound. Its molecular formula is C18H18FN3O3S2 and its molecular weight is 407.48. The purity is usually 95%.
BenchChem offers high-quality N-[4-[[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Activity
The compound’s structure suggests potential antimalarial properties. Researchers have designed a virtual library of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment. Among the synthesized compounds, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one demonstrated good antimalarial activity in vitro against Plasmodium falciparum, with inhibitory concentrations (IC50) of 2.24 μM and 4.98 μM, respectively .
Potential Antibiotics
The compound’s unique structure may also lend itself to antibiotic development. Researchers have synthesized benzimidazole-triazole hybrids, including derivatives of [1,2,4]triazolyl-fluorobenzimidazoles. These hybrids exhibit promising antibacterial properties, making them interesting candidates for further investigation .
Self-Assembly Behavior
Exploring the self-assembly behavior of this compound could reveal insights into its supramolecular properties. Investigating its optical characteristics in different solvents and conditions may provide valuable information for materials science applications .
Mechanism of Action
Target of action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . Sulfonamides are often used as inhibitors of enzymes, particularly those involved in the biosynthesis of folic acid .
Mode of action
The mode of action of imidazole and sulfonamide derivatives can vary widely depending on the specific compound and its targets. Generally, they can act as inhibitors, blocking the activity of their target, or as modulators, altering the activity of their target .
Biochemical pathways
The biochemical pathways affected by imidazole and sulfonamide derivatives can be diverse, reflecting the wide range of their biological targets. For example, sulfonamides are often used to inhibit the biosynthesis of folic acid, a critical pathway in many microorganisms .
Pharmacokinetics
The ADME properties of imidazole and sulfonamide derivatives can vary widely depending on the specific compound. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of imidazole and sulfonamide derivatives can be diverse, reflecting the wide range of their biological targets and modes of action. These effects can include the inhibition of enzyme activity, alteration of receptor signaling, and modulation of ion channel function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole and sulfonamide derivatives .
properties
IUPAC Name |
N-[4-[[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S2/c1-13(23)21-16-5-7-17(8-6-16)27(24,25)22-10-9-20-18(22)26-12-14-3-2-4-15(19)11-14/h2-8,11H,9-10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTNGHIENOSXAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.